molecular formula C9H9FN4 B1443467 (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine CAS No. 944905-66-2

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No. B1443467
M. Wt: 192.19 g/mol
InChI Key: LLVORQGLVZJFED-UHFFFAOYSA-N
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Description

“(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine” is a chemical compound. It is also known as 3-Fluorobenzylamine . The chemical formula is C₇H₈FN . It has a mass of 125.064±0 dalton .


Molecular Structure Analysis

The molecular structure of “(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine” consists of a phenethylamine core that includes a phenyl ring, ethyl chain, a terminal amino (NH2) group, and a methyl substitution at Rα . The InChIKey is QVSVMNXRLWSNGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine” include a molecular weight of 125.146 . The compound has a density of 1.0 and a boiling point of 82°C .

Scientific Research Applications

Synthesis and Characterization

  • (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine and similar compounds have been synthesized and characterized through various methods, including NMR spectroscopy, Elemental Analysis, and MS data, showcasing their potential for further chemical analysis and utilization in various scientific fields (Younas, El Hallaoui, & Alami, 2014).

Antimicrobial Properties

  • The antimicrobial activity of compounds structurally similar to (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine has been explored, revealing their potential as antibacterial and antifungal agents. This opens up avenues for their application in medical and pharmaceutical fields, particularly in the development of new antimicrobial agents (Nagamani et al., 2018).

Structural Analysis

  • Structural analyses of these compounds, such as single crystal diffraction, have been conducted to understand their molecular geometry and potential interactions. Such studies are crucial for the rational design of novel molecules with desired properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biochemical Interactions

  • Compounds related to (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine have been studied for their interaction with biological molecules, such as H+,K+-ATPase, highlighting their potential role in the design of novel inhibitors for therapeutic purposes (Luo et al., 2015).

Potential in Material Science

  • Studies have also been conducted on the synthesis and characterization of novel compounds with structures similar to (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine , focusing on their potential applications in material science, such as surfactants for copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022).

properties

IUPAC Name

[1-(3-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVORQGLVZJFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226163
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-YL)methanamine

CAS RN

944905-66-2
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NT Pokhodylo, OY Shyyka, RD Savka… - Russian Journal of …, 2018 - Springer
Diazotization of 2-amino-1,3,4-thiadiazoles gave 1,3,4-thiadiazole-2-diazonium sulfates which were converted to 2-azido-1,3,4-thiadiazoles. The latter reacted with ethyl acetoacetate in …
Number of citations: 17 link.springer.com

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